molecular formula C9H14N4O5 B13437571 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N

Cat. No.: B13437571
M. Wt: 261.21 g/mol
InChI Key: RTRQQBHATOEIAF-CKEXIXISSA-N
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Description

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. This compound is a derivative of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in metabolic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes:

    Starting Materials: The synthesis begins with commercially available precursors labeled with carbon-13 and nitrogen-15.

    Formation of Imidazole Ring: The imidazole ring is formed through a series of condensation reactions involving the labeled precursors.

    Ribofuranosylation: The ribofuranosyl group is introduced through glycosylation reactions, attaching the labeled imidazole ring to the ribose sugar.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of labeled precursors are used to scale up the synthesis.

    Automated Processes: Automated synthesis and purification systems are employed to enhance efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the imidazole ring, such as carboxylic acids, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N has a wide range of scientific research applications:

    Metabolic Studies: The labeled compound is used as a tracer in metabolic studies to track biochemical pathways and fluxes.

    Enzyme Activity Assays: It is employed in assays to study the activity of enzymes involved in purine biosynthesis.

    Drug Development: The compound is used in the development and testing of new drugs targeting metabolic pathways.

    Cell Signaling Research: It helps in understanding the role of AMP-activated protein kinase (AMPK) in cellular signaling and energy homeostasis.

    Cancer Research: The compound is used to investigate the effects of AMPK activation on cancer cell metabolism and proliferation.

Mechanism of Action

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves its conversion to the monophosphorylated form, which mimics adenosine monophosphate (AMP). This leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in:

    Increased Glucose Uptake: Enhanced glucose uptake in skeletal muscle and heart tissues.

    Fatty Acid Oxidation: Stimulation of fatty acid oxidation in liver and muscle cells.

    Inhibition of Lipogenesis: Suppression of fatty acid and cholesterol synthesis.

    Cellular Stress Response: Activation of pathways involved in cellular stress response and autophagy.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR): The non-labeled version of the compound, widely used in metabolic research.

    Acadesine: Another AMPK activator used in the treatment of acute lymphoblastic leukemia and other disorders.

    Metformin: A widely used antidiabetic drug that also activates AMPK.

Uniqueness

The uniqueness of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies.

Properties

Molecular Formula

C9H14N4O5

Molecular Weight

261.21 g/mol

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i4+1,7+1,12+1

InChI Key

RTRQQBHATOEIAF-CKEXIXISSA-N

Isomeric SMILES

C1=[15N][13C](=[13C](N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Origin of Product

United States

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